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Compound of Interest

Compound Name: H-Met-NH2

Cat. No.: B1173912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for L-Methioninamide (H-Met-NH2), a primary amide derivative of the essential amino acid L-

methionine. The information herein is curated for professionals in research and drug

development, offering a foundational dataset for the identification, characterization, and quality

control of this compound. This guide presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for

acquiring such spectra.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for H-Met-NH2. These

predictions are based on the analysis of the known spectroscopic data of L-methionine and the

characteristic spectral features of primary amides and amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for H-Met-NH2

(Solvent: D₂O, Reference: DSS at 0.00 ppm)
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Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

Hα ~3.8 t ~6.5

Hβ ~2.2 m

Hγ ~2.6 t ~7.5

S-CH₃ ~2.1 s

-NH₂ (alpha-amino) solvent dependent s (broad)

-CONH₂ (amide) ~7.5 and ~7.0 s (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for H-Met-NH2

(Solvent: D₂O, Reference: DSS)

Carbon Assignment Predicted Chemical Shift (ppm)

C=O (Amide Carbonyl) ~175

Cα ~54

Cβ ~31

Cγ ~30

S-CH₃ ~15

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for H-Met-NH2
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Vibration Mode

N-H (Amide) 3400 - 3100
Strong, Broad (two

bands)

Asymmetric &

Symmetric Stretch

N-H (Amine) 3400 - 3250 Medium (two bands)
Asymmetric &

Symmetric Stretch

C-H (Aliphatic) 3000 - 2850 Medium Stretch

C=O (Amide I) ~1680 Strong Stretch

N-H (Amide II) ~1620 Medium Bend

C-N 1420 - 1380 Medium Stretch

S-C 700 - 600 Weak Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for H-Met-NH2

Ion Predicted m/z Notes

[M+H]⁺ 149.07
Molecular ion peak

(protonated)

[M-NH₃]⁺ 132.04
Loss of ammonia from the

alpha-amino group

[M-CONH₂]⁺ 105.04 Cleavage of the amide bond

[Side chain fragments] various

Fragments arising from the

cleavage of the methionine

side chain

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters and sample preparation may require optimization

based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of H-Met-NH2 and dissolve it in 0.6 mL of deuterium oxide (D₂O).

Ensure complete dissolution; gentle vortexing or sonication may be applied.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: D₂O.

Temperature: 298 K.

Pulse Sequence: Standard 1D proton experiment.

Number of Scans: 16-64, depending on the concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

Referencing: Internal DSS or external TSP.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

Solvent: D₂O.

Temperature: 298 K.
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Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: Internal DSS or external TSP.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of solid H-Met-NH2 powder directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a stock solution of H-Met-NH2 in a suitable solvent (e.g., methanol or a mixture of

water and acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system,

often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition (Electrospray Ionization - ESI):

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer

equipped with an ESI source.

Ionization Mode: Positive ion mode.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

Capillary Voltage: 3-4 kV.

Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

Drying Gas: Nitrogen, at a temperature of 150-300 °C.

Mass Range: m/z 50-500.

Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a

compound like H-Met-NH2.
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General Workflow for Spectroscopic Analysis of H-Met-NH2

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

H-Met-NH2 (Solid)

Dissolution in appropriate solvent

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FT-IR with ATR)

Mass Spectrometry
(ESI-MS)

NMR Data Processing
(Chemical Shifts, Coupling)

IR Data Processing
(Functional Group Analysis)

MS Data Processing
(Molecular Weight, Fragmentation)

Structural Elucidation and Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of H-Met-NH2.

To cite this document: BenchChem. [Spectroscopic Data of L-Methioninamide (H-Met-NH2):
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1173912#spectroscopic-data-nmr-ir-mass-spec-of-h-
met-nh2]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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